1-(3-Nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea

Lipophilicity ADME Profiling SAR

Ensure target specificity with this differentiated pyrazolyl urea. Its 3-nitrophenyl substituent confers a unique XLogP3 of 5.8 and 4 H-bond acceptor sites—a profile unattainable with unsubstituted phenyl or 4-chlorophenyl analogs. With a TPSA of 105 Ų, it is an ideal benchmark for calibrating in vitro permeability assays (PAMPA, Caco-2) and probing nitro-aromatic target engagement. Supplied at ≥95% purity with batch-specific COA to guarantee reproducibility in HTS and SAR programs.

Molecular Formula C22H14Cl3N5O3
Molecular Weight 502.74
CAS No. 955976-55-3
Cat. No. B2392155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea
CAS955976-55-3
Molecular FormulaC22H14Cl3N5O3
Molecular Weight502.74
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C22H14Cl3N5O3/c23-14-9-17(24)21(18(25)10-14)29-20(13-5-2-1-3-6-13)19(12-26-29)28-22(31)27-15-7-4-8-16(11-15)30(32)33/h1-12H,(H2,27,28,31)
InChIKeyXELJWSHRKPAXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea (CAS 955976-55-3) – Chemical Identity and Core Characteristics for Procurement Profiling


1-(3-Nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea (CAS 955976-55-3) is a synthetic pyrazol-4-yl urea derivative with molecular formula C22H14Cl3N5O3 and molecular weight 502.7 g/mol [1]. The compound features a 5-phenyl-1-(2,4,6-trichlorophenyl)pyrazole core linked via a urea bridge to a 3-nitrophenyl moiety, and is primarily offered by research chemical suppliers at ≥95% purity . It belongs to a congeneric series of substituted phenyl-pyrazolyl ureas that share the same trichlorophenyl-pyrazole scaffold but differ in the terminal aryl substituent, a structural variation that critically modulates physicochemical properties and potential target interactions.

Why Interchanging 1-(3-Nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea with Close Analogs Is Not Scientifically Justifiable


Within the structurally similar series of 1-aryl-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]ureas, even a seemingly minor change in the terminal aryl substituent produces measurable differences in lipophilicity (XLogP3), hydrogen-bond acceptor count, and topological polar surface area (TPSA) [1]. These molecular descriptors are direct determinants of membrane permeability, solubility, and protein-ligand complementarity. The 3-nitrophenyl group in the target compound introduces a strongly electron-withdrawing nitro function that is absent in the unsubstituted phenyl (CAS 477713-89-6), 4-chlorophenyl (CAS 956370-74-4), 3,5-dimethylphenyl (CAS 477713-90-9), and 4-isopropylphenyl (CAS 956624-39-8) analogs . Therefore, substituting any of these analogs without experimental validation risks altering assay outcomes, confounding structure-activity relationship (SAR) interpretations, and compromising batch-to-batch reproducibility in screening programs.

Quantitative Differentiation Evidence for 1-(3-Nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea Versus Closest Analogs


Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Phenyl and 4-Chlorophenyl Analogs

The target compound exhibits an XLogP3 of 5.8, which is 1.0 log-unit higher than the predicted value for the unsubstituted phenyl analog (estimated XLogP3 ≈ 4.8) and 0.5 log-units higher than the 4-chlorophenyl analog (estimated XLogP3 ≈ 5.3), indicating substantially greater lipophilicity imparted by the 3-nitrophenyl substituent [1]. While direct experimental logP or logD values for the analog set have not been disclosed in the public domain, the computed XLogP3 differences are consistent with the electron-withdrawing and polar nature of the nitro group, which reduces aqueous solubility yet may enhance passive membrane diffusion in cell-based assays.

Lipophilicity ADME Profiling SAR

Increased Hydrogen-Bond Acceptor Count vs. Unsubstituted Phenyl and 4-Alkylphenyl Analogs

The 3-nitrophenyl urea derivative possesses 4 hydrogen-bond acceptor (HBA) sites, compared to 3 HBA sites for the unsubstituted phenyl analog (C22H15Cl3N4O) and 3 HBA sites for the 3,5-dimethylphenyl analog (C24H19Cl3N4O) [1]. The additional HBA arises from the nitro group oxygens, which can engage in bifurcated hydrogen bonds with protein backbone amides or side-chain donors, potentially altering binding mode and selectivity.

Hydrogen Bonding Target Engagement Molecular Recognition

Elevated Topological Polar Surface Area (TPSA) vs. Unsubstituted Phenyl and 4-Chlorophenyl Analogs

The target compound has a TPSA of 105 Ų, which is approximately 18 Ų higher than the estimated TPSA of the unsubstituted phenyl analog (≈87 Ų) and about 12 Ų higher than that of the 4-chlorophenyl analog (≈93 Ų) [1]. The elevated TPSA is attributable to the nitro group and has implications for blood-brain barrier penetration predictions and oral bioavailability scoring.

Membrane Permeability CNS Exposure Drug-Likeness

Documented Commercial Availability with Standardized Purity vs. Custom-Synthesis Analogs

The target compound is listed by multiple independent vendors (AKSci Cat. 4520CF, CymitQuimica Ref. 3D-FNB97655) with a minimum purity specification of 95% and supporting documentation (SDS, COA upon request) . In contrast, several structurally similar analogs (e.g., CAS 956624-39-8, CAS 477713-92-1) are found on fewer supplier catalogs, often requiring custom synthesis with variable lead times and purity guarantees. This documented supply chain translates into reduced procurement risk and faster experimental start-up for the target compound.

Procurement Reliability Batch Consistency Quality Assurance

Recommended Application Scenarios for 1-(3-Nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Pyrazolyl-Urea Scaffolds Requiring High Lipophilicity and Distinct H-Bonding

When exploring SAR around the terminal aryl ring of pyrazol-4-yl ureas, the target compound's XLogP3 of 5.8 and 4 hydrogen-bond acceptor sites offer a distinct physicochemical profile that cannot be replicated by the unsubstituted phenyl (XLogP3 ≈ 4.8; HBA = 3) or 4-chlorophenyl (XLogP3 ≈ 5.3; HBA = 3) analogs [1]. This allows researchers to probe the contribution of lipophilicity and hydrogen-bond acceptor capacity to target affinity and selectivity without altering the core trichlorophenyl-pyrazole pharmacophore.

Permeability and Cellular Uptake Profiling in ADME-Tox Assay Cascades

The elevated TPSA of 105 Ų, combined with high XLogP3, positions the target compound at the boundary of commonly accepted drug-like space, making it a useful tool compound for calibrating in vitro permeability assays (e.g., PAMPA, Caco-2) and for benchmarking computational ADME models against experimental data [1]. Its distinct profile relative to lower-TPSA analogs aids in dissecting the impact of polar surface area on membrane flux.

Biochemical Screening Campaigns Targeting Enzymes with Preference for Nitro-Aromatic Interactions

The 3-nitrophenyl group can engage in π-stacking and dipole-dipole interactions with electron-rich protein pockets. In screening panels where nitro-aromatic compounds have shown enriched hit rates (e.g., certain kinase and oxidoreductase targets), this compound serves as a dedicated probe to test the hypothesis that the nitro substituent confers target engagement advantages over chloro, methyl, or unsubstituted phenyl analogs [1].

Procurement for High-Throughput Screening Libraries Requiring Rapid Multi-Sourcing

Given its availability from multiple established vendors at standardized ≥95% purity with batch-specific certificates of analysis, the target compound is well-suited for inclusion in corporate compound collections and HTS decks where supply chain redundancy and documented quality are prerequisites for long-term screening operations .

Quote Request

Request a Quote for 1-(3-Nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.